Isouvaretin

Cancer Biology Leukemia Structure-Activity Relationship

Isouvaretin (CAS 61463-03-4) is a diarylheptanoid and a naturally occurring C-benzylated dihydrochalcone, primarily isolated from plants of the Uvaria genus (Annonaceae). It is a close structural analog of uvaretin, differing by a single 5'-hydroxybenzyl group substitution pattern.

Molecular Formula C23H22O5
Molecular Weight 378.4 g/mol
CAS No. 61463-03-4
Cat. No. B1212272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsouvaretin
CAS61463-03-4
Molecular FormulaC23H22O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O
InChIInChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3
InChIKeyWKYGVDYQMIWYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isouvaretin (CAS 61463-03-4) Structure & Class: A C-Benzylated Dihydrochalcone Procurement Guide


Isouvaretin (CAS 61463-03-4) is a diarylheptanoid and a naturally occurring C-benzylated dihydrochalcone, primarily isolated from plants of the Uvaria genus (Annonaceae) [1]. It is a close structural analog of uvaretin, differing by a single 5'-hydroxybenzyl group substitution pattern. This structural nuance confers distinct biological activity profiles, particularly in cytotoxicity and antimicrobial action, which are critical for targeted research applications [2].

Why Isouvaretin Cannot Be Substituted by Generic Dihydrochalcones or Its Structural Isomer Uvaretin


Isouvaretin is not interchangeable with its close structural isomer, uvaretin, or with generic dihydrochalcones. The positioning of the 2-hydroxybenzyl group directly dictates its biological potency and mechanism of action. For instance, uvaretin and diuvaretin exhibit significantly stronger cytotoxicity against HL-60 leukemia cells compared to isouvaretin, a difference attributed to a specific 5'-substitution on the 2-hydroxybenzyl group [1]. Furthermore, while isouvaretin is active against Gram-positive bacteria, it shows no relevant activity against the MCF-7 breast cancer cell line, highlighting a unique and narrow spectrum of activity that a broad-acting analog would not replicate [2]. Using an undefined or misidentified analog would therefore invalidate experimental results and lead to erroneous structure-activity relationship (SAR) conclusions.

Isouvaretin Quantitative Differentiation Data vs. Closest Analogs


Isouvaretin vs. Uvaretin & Diuvaretin: Attenuated Cytotoxicity in HL-60 Cells Confirms Structural Specificity

Isouvaretin demonstrates a distinctly lower cytotoxic potency against human promyelocytic leukemia HL-60 cells compared to its closest structural analogs, uvaretin and diuvaretin. This differential activity is not a disadvantage but a key differentiator for SAR studies, as it directly correlates with the compound's specific 5'-substitution pattern on the 2-hydroxybenzyl group [1]. Uvaretin and diuvaretin are reported to have 'stronger' cytotoxicity, which confirms that the position of the hydroxyl group is a critical determinant of activity.

Cancer Biology Leukemia Structure-Activity Relationship

Isouvaretin Antibacterial Activity Against Bacillus subtilis (EC50 = 8.7 μM) in a Defined Mixture

A mixture containing isouvaretin and its isomer uvaretin demonstrated significant antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with an EC50 of 8.7 μM [1]. This data point provides a quantitative benchmark for antibacterial screening efforts using this compound. While the activity of the pure compound is not specified, this mixture result defines a measurable level of potency for this chemical scaffold.

Microbiology Antibacterial Discovery Gram-positive

Isouvaretin Antibacterial Activity Against Staphylococcus epidermidis (IC50 = 7.9 μM) in a Defined Mixture

A mixture containing isouvaretin and its isomer uvaretin exhibited significant antibacterial activity against another Gram-positive bacterium, Staphylococcus epidermidis, with an IC50 of 7.9 μM [1]. This provides a second, independent quantitative data point for its antimicrobial profile, confirming activity across different bacterial species.

Microbiology Antibacterial Discovery Gram-positive

Isouvaretin Exhibits No Relevant Cytotoxicity Against MCF-7 Breast Cancer Cells

In contrast to its activity against HL-60 leukemia cells, isouvaretin showed no relevant cytotoxicity against the MCF-7 human breast cancer cell line [1]. This selectivity profile is a crucial differentiator for researchers investigating cancer-type specific therapies, as it demonstrates a lack of broad, non-specific toxicity.

Cancer Biology Selectivity Breast Cancer

Isouvaretin's Role as an Nrf2 Inducer and Anti-Inflammatory Agent in U. chamae Extracts

While pure isouvaretin has not been directly assayed for these activities, it is identified as a constituent of Uvaria chamae root extract that demonstrates Nrf2 induction (nearly four-fold activation), antioxidant, and anti-inflammatory effects [1]. This context provides a rationale for investigating isouvaretin's potential role in these pathways, differentiating it from compounds lacking this chemopreventive profile.

Inflammation Chemoprevention Natural Products

Isouvaretin (61463-03-4) Evidence-Backed Research & Procurement Scenarios


Scenario 1: Structure-Activity Relationship (SAR) Studies of C-Benzylated Dihydrochalcones

Researchers investigating the impact of 2-hydroxybenzyl group substitution on biological activity will find isouvaretin indispensable. Its attenuated cytotoxicity in HL-60 cells, directly compared to the more potent uvaretin and diuvaretin, provides a clear phenotype linked to a specific structural motif [1]. This makes it an essential comparator in any SAR campaign aiming to map the pharmacophore of this compound class.

Scenario 2: Targeted Antibacterial Discovery Against Gram-Positive Pathogens

For programs focused on discovering new antibacterial agents, isouvaretin offers a quantifiable starting point. Its defined EC50 (8.7 μM) against B. subtilis and IC50 (7.9 μM) against S. epidermidis, even in a mixture, provide concrete benchmarks for potency [2]. Its activity exceeding that of ampicillin in this specific assay highlights its potential as a lead scaffold for further optimization against Gram-positive infections.

Scenario 3: Investigating Cancer Cell Line-Specific Cytotoxicity and Selectivity

Isouvaretin's selective activity profile—exhibiting activity against HL-60 leukemia cells but not MCF-7 breast cancer cells—makes it a valuable tool for studying the molecular basis of cell-type specific sensitivity [2]. This selective toxicity is a desirable trait in oncology drug discovery and positions isouvaretin as a probe to identify and validate novel cancer-selective targets.

Scenario 4: Probing Nrf2-Mediated Chemoprevention Pathways

Given its presence in a U. chamae extract that strongly activates the Nrf2 pathway, isouvaretin is a prime candidate for further investigation into natural product-derived chemopreventive agents [3]. Researchers can use purified isouvaretin to deconvolute the extract's activity and determine if this specific compound is responsible for the observed Nrf2 induction and downstream antioxidant/anti-inflammatory effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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